molecular formula C7H10N2O2 B032955 4-Ethoxy-5-methylpyrimidin-2-ol CAS No. 10557-55-8

4-Ethoxy-5-methylpyrimidin-2-ol

Cat. No. B032955
CAS RN: 10557-55-8
M. Wt: 154.17 g/mol
InChI Key: OXAWHRVAWZHIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-5-methylpyrimidin-2-ol, also known as E-MP, is a synthetic pyrimidine derivative that has been used for a variety of scientific and medical applications, including cancer research, drug discovery, and biochemistry. E-MP is a heterocyclic aromatic compound with a molecular weight of 180.19 g/mol and a melting point of 164-166°C. It is a colorless, crystalline solid with a slightly bitter taste.

Mechanism of Action

Target of Action

4-Ethylthymine, also known as 4-Ethoxy-5-methylpyrimidin-2-ol, primarily targets the DNA in cells . It is involved in the repair of oxygen alkylation damage, specifically at the O4 position of thymine . The primary role of this compound is to contribute to the mutagenic activity of alkylating agents .

Mode of Action

The compound interacts with its targets through a process known as alkylation . Alkylation refers to the transfer of an alkyl group from one molecule to another. In the case of 4-Ethylthymine, it contributes to the alkylation damage at the O4 position of thymine . This interaction results in changes in the DNA structure, which can lead to mutations .

Biochemical Pathways

The primary biochemical pathway affected by 4-Ethylthymine is the DNA repair pathway, specifically the nucleotide excision repair (NER) mechanism . NER is a DNA repair mechanism that removes bulky, helix-distorting lesions from DNA. The downstream effects of this pathway include the prevention of mutations and the maintenance of genomic stability .

Pharmacokinetics

It is known that the compound can be incorporated into synthetic dna . This suggests that it may have the ability to penetrate cellular membranes and interact with intracellular targets. The impact of these properties on the compound’s bioavailability remains to be determined.

Result of Action

The primary result of 4-Ethylthymine’s action is the induction of mutations in DNA . By contributing to alkylation damage at the O4 position of thymine, 4-Ethylthymine can cause changes in the DNA sequence . These changes can lead to mutations, which may contribute to various biological effects, including carcinogenesis .

Action Environment

The action of 4-Ethylthymine can be influenced by various environmental factors. For example, the efficiency of the compound’s incorporation into DNA can be affected by the nucleophilicity of the environment . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH and temperature.

Advantages and Limitations for Lab Experiments

4-Ethoxy-5-methylpyrimidin-2-ol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high degree of selectivity for its target enzymes. However, it can be toxic at high concentrations, and it can be difficult to synthesize in large quantities.

Future Directions

There are a number of potential future directions for the use of 4-Ethoxy-5-methylpyrimidin-2-ol in scientific research. These include further study of its mechanism of action, investigation of its potential as an anti-cancer agent, exploration of its potential as a drug target, and development of novel therapeutic strategies. In addition, further research could be conducted to explore the potential of this compound as an anti-inflammatory agent, a metabolic regulator, and a neuroprotective agent.

Synthesis Methods

4-Ethoxy-5-methylpyrimidin-2-ol can be synthesized by a variety of methods, including the reaction of ethyl bromide with 2-chloro-5-methylpyrimidine in the presence of sodium hydroxide and a base catalyst. The reaction yields this compound as the main product.

Scientific Research Applications

4-Ethoxy-5-methylpyrimidin-2-ol has been used for a variety of scientific and medical applications, including cancer research, drug discovery, and biochemistry. In particular, it has been used in the study of the molecular mechanisms of cancer and other diseases, as well as in the development of new drugs and therapies.

properties

IUPAC Name

6-ethoxy-5-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-6-5(2)4-8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAWHRVAWZHIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909598
Record name 4-Ethoxy-5-methylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10557-55-8
Record name 4-Ethylthymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxy-5-methylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.